molecular formula C25H20N4O4S B3305246 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide CAS No. 922911-72-6

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide

Cat. No.: B3305246
CAS No.: 922911-72-6
M. Wt: 472.5 g/mol
InChI Key: RRBHOPZAUSFKNI-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route can be summarized as follows:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

    Introduction of the Benzothiazole Moiety: The benzothiazole ring can be introduced via a condensation reaction between 2-aminothiophenol and a suitable aldehyde or ketone.

    Attachment of the Pyridine Group: The pyridine moiety can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with a halogenated intermediate.

    Final Coupling: The final step involves coupling the previously synthesized intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated intermediates, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials, with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies and reaction pathways.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide
  • 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide

Uniqueness

The uniqueness of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy and methyl groups on the benzothiazole ring, along with the pyridine moiety, differentiates it from other similar compounds and may result in unique reactivity and biological activity.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4S/c1-15-10-11-19(33-2)21-22(15)34-25(27-21)28(13-16-7-5-6-12-26-16)20(30)14-29-23(31)17-8-3-4-9-18(17)24(29)32/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBHOPZAUSFKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide
Reactant of Route 2
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide
Reactant of Route 4
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide
Reactant of Route 6
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide

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